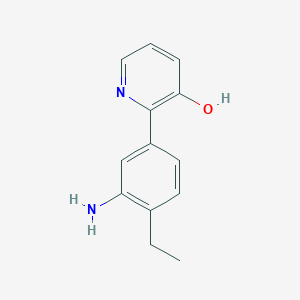

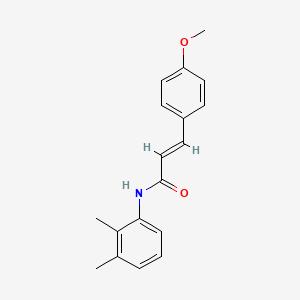

2-(3-amino-4-ethylphenyl)-3-pyridinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyridine compounds involves various strategies, including intramolecular cycloaddition reactions and reactions involving ethyl esters of substituted acetoacetic acids and hydrazine hydrate to produce pyrrolidine and dihydropyran rings, demonstrating the compound's complex synthetic routes. For example, ethyl 2-methyl-2,3-butadienoate acted as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, indicating a method that could be adapted for the synthesis of related compounds (Zhu et al., 2003).

Molecular Structure Analysis

Studies on polysubstituted pyridines have revealed nearly planar structures stabilized by intermolecular interactions. The molecular structure is often stabilized by hydrogen bonds and pi interactions, indicating that similar structural characteristics could be expected for 2-(3-amino-4-ethylphenyl)-3-pyridinol (Suresh et al., 2007).

Chemical Reactions and Properties

Related compounds exhibit a variety of chemical reactions, including acylation and annulation, which result in highly functionalized structures. These reactions highlight the compound's reactivity and potential for further functionalization (Jones et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and crystalline structure, of pyridine-containing compounds have been explored to understand their behavior in various conditions. For instance, pyridine-containing polyimides demonstrated significant solubility and thermal stability, suggesting that 2-(3-amino-4-ethylphenyl)-3-pyridinol could share similar physical characteristics (Guan et al., 2015).

Chemical Properties Analysis

The chemical properties of related compounds, such as reactivity with nucleophiles and electrophiles, have been extensively studied. These studies provide insights into the chemical behavior of 2-(3-amino-4-ethylphenyl)-3-pyridinol, suggesting its potential for diverse chemical transformations (Harb et al., 1989).

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(3-Amino-4-ethylphenyl)-3-pyridinol and its derivatives are used as intermediates in the synthesis of complex molecules. For example, phosphine-catalyzed [4 + 2] annulation processes utilize similar compounds to synthesize highly functionalized tetrahydropyridines, demonstrating their utility in constructing nitrogen-containing heterocycles (Zhu, Lan, & Kwon, 2003). Furthermore, compounds with pyridine units play a crucial role in the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions, indicating their importance in green chemistry (Vanden Eynde, Hecq, Kataeva, & Kappe, 2001).

Materials Science

In the realm of materials science, derivatives of 2-(3-amino-4-ethylphenyl)-3-pyridinol are integral to developing high-performance polymers. Notably, pyridine-containing aromatic diamine monomers have been synthesized for the creation of transparent polyimides with excellent thermal, mechanical, and optical properties (Guan et al., 2015).

Pharmacological Research

In pharmacological research, compounds related to 2-(3-amino-4-ethylphenyl)-3-pyridinol have been investigated for their antimicrobial activities. For instance, pyridine derivatives have been synthesized and evaluated for their potential as antimicrobial agents, showcasing the broad applicability of pyridine-based compounds in developing new treatments (Abu-Youssef et al., 2010).

Safety and Hazards

Propiedades

IUPAC Name |

2-(3-amino-4-ethylphenyl)pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-9-5-6-10(8-11(9)14)13-12(16)4-3-7-15-13/h3-8,16H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTPCMSEKPTMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C2=C(C=CC=N2)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5523951.png)

![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5523957.png)

![3-(4-methoxyphenyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5523969.png)

![7-allyl-6-(2-chlorophenyl)-2-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5523987.png)

![1-benzyl-3-chloro-4-[(3-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5523995.png)

![4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5524002.png)

![6-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B5524004.png)

![6-{[(4-biphenylylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5524020.png)

![2-benzyl-8-(5,6-dimethyl-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5524040.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-phenoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524058.png)